5-Bromo-2-fluorophenylacetic acid

Overview

Description

5-Bromo-2-fluorophenylacetic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention related bromo- and fluoro-substituted compounds, which can provide insights into the chemical behavior and potential applications of 5-Bromo-2-fluorophenylacetic acid. For instance, the use of bromo-substituted compounds in the development of monoclonal antibodies for detecting DNA replication suggests potential bioanalytical applications for similar brominated compounds . Similarly, the metabolism of 5-fluorouracil and its derivatives in biological systems indicates the significance of fluoro-substituted compounds in medicinal chemistry .

Synthesis Analysis

The papers provided do not directly address the synthesis of 5-Bromo-2-fluorophenylacetic acid. However, they do discuss the synthesis of related compounds. For example, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine demonstrates the potential for selective reactions at different positions on a molecule containing both bromo- and fluoro-substituents . This suggests that similar strategies could potentially be applied to the synthesis of 5-Bromo-2-fluorophenylacetic acid.

Molecular Structure Analysis

While the molecular structure of 5-Bromo-2-fluorophenylacetic acid is not analyzed in the papers, the structure-related properties of similar compounds are discussed. For instance, the formation of a stable conjugate with 5-(bromomethyl)fluorescein for the quantitation of carboxyl-containing analytes indicates that bromo- and fluoro-substituents can influence the reactivity and detection of such molecules .

Chemical Reactions Analysis

The papers provide information on the chemical reactions of compounds with bromo- and fluoro-substituents. The selective amination of 5-bromo-2-chloro-3-fluoropyridine under different conditions and the radiosynthesis of 2-amino-5-[18F]fluoropyridines demonstrate the reactivity of such compounds in substitution reactions. These findings could be relevant when considering the reactivity of 5-Bromo-2-fluorophenylacetic acid in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-fluorophenylacetic acid are not directly reported in the papers. However, the spectrophotometric determination of uranium(VI) with a bromo-substituted reagent and the fluorimetric determination of 5-hydroxyindoleacetic acid suggest that bromo- and fluoro-substituted compounds can have distinct spectroscopic properties. These properties could be relevant for the analysis and application of 5-Bromo-2-fluorophenylacetic acid.

Scientific Research Applications

Comparative DFT Study on Reactivity and Acidity

A comparative DFT study was conducted on halogen-substituted phenylacetic acids, including 5-Bromo-2-fluorophenylacetic acid, to analyze their reactivity and acidity. The study revealed insights into molecular properties like Fukui functions, local softness, electrophilicity, electronegativity, and the HOMO-LUMO gap. This research is significant in understanding the chemical behavior and potential applications of these compounds in various scientific domains (Srivastava et al., 2015).

Synthesis in Organic Chemistry

The compound has been utilized in the synthesis of various derivatives in organic chemistry. For instance, a study described the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones using 5-bromo-2-fluoro-3-pyridylboronic acid, which highlights the versatility of this compound in creating complex organic structures (Sutherland & Gallagher, 2003).

Applications in Pharmaceutical Synthesis

In pharmaceutical research, derivatives of 5-Bromo-2-fluorophenylacetic acid have been employed in the synthesis of potential therapeutic agents. For example, an efficient method was developed for synthesizing a BACE1 inhibitor, crucial in Alzheimer's Disease treatment, using 3-bromo-4-fluorophenylacetic acid (Zhou, Malamas, & Robichaud, 2009).

Role in Metabolic Studies

Although not directly related to 5-Bromo-2-fluorophenylacetic acid, studies involving similar bromo- and fluoro-substituted compounds provide insights into metabolic pathways and drug metabolism, which could be relevant in understanding the metabolism of related compounds (Kanamori et al., 2002).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

properties

IUPAC Name |

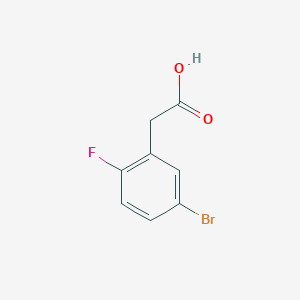

2-(5-bromo-2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWMCZBGQYAYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393887 | |

| Record name | 5-Bromo-2-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluorophenylacetic acid | |

CAS RN |

883514-21-4 | |

| Record name | 5-Bromo-2-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-2-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)